1-Bromo-2,2-dimethylbutane

SN2 Reaction Steric Hindrance Nucleophilic Substitution

1-Bromo-2,2-dimethylbutane (CAS 62168-42-7) is a primary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol. It features a bromine atom on a primary carbon adjacent to a quaternary β-carbon bearing two methyl groups and an ethyl substituent, creating pronounced steric hindrance around the reactive site.

Molecular Formula C6H13B
Molecular Weight 165.07 g/mol
CAS No. 62168-42-7
Cat. No. B1337311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,2-dimethylbutane
CAS62168-42-7
Molecular FormulaC6H13B
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCCC(C)(C)CBr
InChIInChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3
InChIKeyYEAAJBCWOAEKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,2-dimethylbutane (CAS 62168-42-7): A Sterically Hindered Primary Alkyl Halide for Selective Organic Synthesis


1-Bromo-2,2-dimethylbutane (CAS 62168-42-7) is a primary alkyl halide with the molecular formula C₆H₁₃Br and a molecular weight of 165.07 g/mol . It features a bromine atom on a primary carbon adjacent to a quaternary β-carbon bearing two methyl groups and an ethyl substituent, creating pronounced steric hindrance around the reactive site [1]. This compound is a colorless liquid with a boiling point of 134.2±8.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . Its unique steric profile differentiates it from less hindered primary alkyl bromides such as 1-bromohexane and 1-bromo-3-methylbutane, as well as from tertiary bromides like 3-bromo-3-methylpentane, making it a valuable tool for studying steric effects in nucleophilic substitution and elimination reactions [2].

Why 1-Bromo-2,2-dimethylbutane Cannot Be Substituted with Other C6H13Br Isomers


Generic substitution of 1-bromo-2,2-dimethylbutane with other C₆H₁₃Br isomers, such as 1-bromohexane or 3-bromo-3-methylpentane, will lead to drastically different reaction outcomes due to the compound's unique steric environment. While 1-bromohexane is a typical primary alkyl halide that reacts rapidly via the SN2 pathway, 1-bromo-2,2-dimethylbutane experiences severe steric hindrance from the two methyl groups on the adjacent β-carbon, dramatically slowing its SN2 reactivity [1]. Conversely, its ability to undergo carbocation rearrangement during solvolysis distinguishes it from simpler primary bromides and aligns its behavior more closely with that of tertiary systems, though with distinct rearrangement pathways . The physical properties, including boiling point and density, also differ significantly from other isomers, affecting purification and handling . These divergent characteristics make 1-bromo-2,2-dimethylbutane non-interchangeable with its isomers in any synthetic protocol where reaction rate, product selectivity, or physical processing are critical.

Quantitative Differentiation of 1-Bromo-2,2-dimethylbutane from Closest Analogs


SN2 Reactivity: Slower Than 1-Bromo-3-methylbutane by Steric Hindrance

1-Bromo-2,2-dimethylbutane reacts more slowly than 1-bromo-3-methylbutane in SN2 reactions due to increased steric hindrance at the β-carbon [1]. The two methyl groups on the β-carbon of 1-bromo-2,2-dimethylbutane create a more congested environment for backside attack compared to the single methyl group in 1-bromo-3-methylbutane, resulting in a lower reaction rate [2].

SN2 Reaction Steric Hindrance Nucleophilic Substitution

Radical Bromination: Major Product in Synthesis from 2,2-Dimethylbutane

In the radical bromination of 2,2-dimethylbutane, 1-bromo-2,2-dimethylbutane is the major monobromination product, formed from the more stable tertiary radical intermediate [1]. This contrasts with the minor product, 2-bromo-2,2-dimethylbutane, which arises from a less stable secondary radical . The selective formation of 1-bromo-2,2-dimethylbutane under radical conditions provides a synthetic advantage over other C₆H₁₃Br isomers that are not directly accessible via this pathway.

Radical Bromination Synthesis Regioselectivity

Solvolysis: Carbocation Rearrangement Distinct from 1-Bromohexane

During solvolysis in ethanol, 1-bromo-2,2-dimethylbutane undergoes carbocation rearrangement, leading to products that differ from the unrearranged ether expected from a simple primary alkyl halide . In contrast, 1-bromohexane, a typical primary alkyl bromide, would predominantly form 1-ethoxyhexane via a direct SN2 pathway without rearrangement [1]. This divergent behavior highlights the unique reactivity of 1-bromo-2,2-dimethylbutane under solvolytic conditions.

Solvolysis Carbocation Rearrangement SN1 Reaction

Physical Properties: Higher Boiling Point Than 1-Bromo-3-methylbutane

1-Bromo-2,2-dimethylbutane exhibits a boiling point of 134.2±8.0 °C at 760 mmHg . This is higher than the boiling point of 1-bromo-3-methylbutane, which is approximately 120-122 °C [1]. The increased molecular symmetry and branching in 1-bromo-2,2-dimethylbutane likely contribute to stronger intermolecular forces, resulting in a higher boiling point that influences distillation and separation protocols.

Boiling Point Physical Properties Purification

Optimal Research and Industrial Applications for 1-Bromo-2,2-dimethylbutane


Mechanistic Studies of SN2 vs. SN1/E2 Pathways in Sterically Hindered Systems

1-Bromo-2,2-dimethylbutane serves as an ideal probe for investigating the interplay between steric hindrance and reaction mechanism in nucleophilic substitution and elimination. Its extremely slow SN2 reactivity, as demonstrated by comparison with 1-bromo-3-methylbutane [1], and its propensity for carbocation rearrangement in solvolysis make it a benchmark compound for teaching and research in physical organic chemistry. It allows for clear differentiation of reaction pathways that are otherwise obscured in less hindered systems.

Synthesis of 2,2-Dimethylbutane Derivatives via Radical Bromination

This compound is the major product obtained from the radical bromination of 2,2-dimethylbutane [1]. Consequently, it is the reagent of choice for introducing a bromine atom at the primary position of the neohexane skeleton. This specific regioselectivity is not achievable with other C₆H₁₃Br isomers, making 1-bromo-2,2-dimethylbutane essential for synthesizing 2,2-dimethylbutane-based building blocks used in materials science and pharmaceutical intermediates.

Preparation of Sterically Hindered Grignard and Organometallic Reagents

While direct SN2 reactions are sluggish, 1-bromo-2,2-dimethylbutane can be converted to organometallic reagents, such as Grignard reagents, for use in C-C bond-forming reactions. The resulting sterically bulky nucleophile is valuable for introducing the 2,2-dimethylbutyl group into target molecules, offering unique steric and electronic properties compared to less branched alkyl groups. Its distinct physical properties [1] also aid in the purification and handling of such reagents.

Model Substrate for Adsorptive Separation of Bromoalkane Isomers

The unique molecular shape of 1-bromo-2,2-dimethylbutane, characterized by a bulky quaternary center adjacent to the reactive site, makes it an excellent candidate for separation studies using supramolecular hosts such as pillar[n]arenes . Its distinct steric profile allows for high selectivity in adsorption-based purification, which is relevant for industrial-scale separation of isomeric mixtures where traditional distillation is inefficient or costly.

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